3-(3,7-Dimethyloctyloxy)benzeneboronic acid

概要

説明

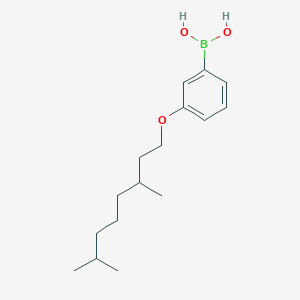

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is an organic compound with the molecular formula C16H27BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 3,7-dimethyloctyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid typically involves the following steps:

Preparation of 3,7-Dimethyloctanol: This intermediate can be synthesized through the hydroformylation of 2,6-dimethylheptene, followed by hydrogenation.

Etherification: The 3,7-dimethyloctanol is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate to form 3-(3,7-dimethyloctyloxy)phenol.

Borylation: The final step involves the borylation of 3-(3,7-dimethyloctyloxy)phenol using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Reagents & Conditions :

-

Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Bases: K₂CO₃, Na₂CO₃, or CsF

-

Solvents: THF, DME, or toluene

-

Temperature: 80–120°C under inert atmosphere

Mechanism :

-

Oxidative Addition : The palladium catalyst reacts with an aryl halide (e.g., Ar–X) to form a Pd(II) intermediate.

-

Transmetallation : The boronic acid transfers its aryl group to the Pd(II) center, forming a Pd–Ar complex.

-

Reductive Elimination : The biaryl product (Ar–Ar') is released, regenerating the Pd(0) catalyst.

Applications :

-

Used in synthesizing π-conjugated polymers for organic electronics.

-

Example: Coupling with 5-bromo-2,2′-bithiophene derivatives to produce thiophene-based copolymers with enhanced charge transport properties1.

Three-Component Reactions with Selenium and Alkynone Oximes

Reagents & Conditions :

-

Catalyst : AgNO₂ (20 mol%)

-

Solvent : DMSO

-

Oxidizing Agent : O₂

-

Temperature : 120°C

Mechanism :

-

Radical Generation : AgNO₂ facilitates the oxidation of boronic acid to a phenyl radical (A ).

-

Selenium Activation : The phenyl radical reacts with elemental selenium to form a selenium-centered radical (B ).

-

Cyclization : Radical B couples with alkynone o-methyloxime (1 ) to yield selenated isoquinoline derivatives2.

Data Table :

| Substrate (Alkynone Oxime) | Boronic Acid | Yield (%) |

|---|---|---|

| 1a (R = Ph) | PhB(OH)₂ | 95 |

| 1b (R = 4-MeOPh) | PhB(OH)₂ | 88 |

| 1c (R = 4-CF₃Ph) | PhB(OH)₂ | 82 |

Key Findings :

-

Reaction efficiency depends on electron-donating substituents on the alkynone oxime.

-

TEMPO inhibition studies confirm a radical pathway2.

Oxidation to Phenolic Derivatives

Reagents & Conditions :

-

Oxidizing Agents : H₂O₂, NaIO₄

-

Solvents : H₂O/THF mixtures

-

Temperature : 25–60°C

Products :

-

3-(3,7-Dimethyloctyloxy)phenol

Mechanism :

The boronic acid group undergoes oxidation via electrophilic attack by peroxides, forming a transient boronate ester that hydrolyzes to the phenol3.

Esterification with Diols

Reagents & Conditions :

-

Diols : Ethylene glycol, pinacol

-

Acid Catalysts : HCl, TsOH

-

Solvents : MeOH, EtOH

Products :

-

Boronate esters (e.g., cyclic esters with 1,2-diols).

Applications :

-

Stabilizes the boronic acid for storage or further reactions3.

Mechanistic Comparison of Key Reactions

| Reaction Type | Key Intermediate | Catalytic System | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd–Ar Complex | Pd/Phosphine | High |

| Three-Component Selenation | Radical B | AgNO₂/O₂ | Moderate |

| Oxidation | Boronate Ester | H₂O₂ | High |

Research Advancements and Challenges

-

Advancements :

-

Challenges :

-

Steric hindrance from the 3,7-dimethyloctyloxy group reduces reactivity in crowded coupling partners.

-

Boronate ester formation competes with desired reactions in protic solvents.

-

科学的研究の応用

Organic Electronics

Photovoltaic Devices

3-(3,7-Dimethyloctyloxy)benzeneboronic acid has been utilized in the synthesis of novel copolymers for organic photovoltaic (OPV) applications. The incorporation of this boronic acid derivative enhances the electronic properties of the polymers, leading to improved charge transport and light absorption characteristics. For instance, studies have shown that copolymers containing this compound exhibit lower bandgaps and higher power conversion efficiencies compared to traditional materials .

Table 1: Performance Metrics of Copolymers with this compound

Medicinal Chemistry

Drug Development

The compound has been explored for its potential in drug development, particularly as a scaffold for synthesizing biologically active molecules. Its ability to form stable complexes with various biological targets makes it a candidate for developing new therapeutics. Research indicates that derivatives of this compound can exhibit anti-cancer properties by modulating specific cellular pathways .

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of a series of anti-cancer agents using this compound as a key intermediate. These agents showed significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Material Science

Fluorescent Hydrogels

Research has indicated that this boronic acid can be incorporated into fluorescent hydrogels designed for biomedical applications, such as glucose sensing. The hydrogels exhibit excellent sensitivity and selectivity towards saccharides, making them promising candidates for non-invasive glucose monitoring systems .

Table 2: Properties of Fluorescent Hydrogels Containing this compound

Polymer Chemistry

Synthesis of Poly(arylene vinylenes)

The compound serves as a precursor in synthesizing substituted poly(arylene vinylenes), which are important for developing light-emitting diodes (LEDs) and other optoelectronic devices. The incorporation of bulky side groups like the dimethyloctyloxy moiety enhances the solubility and processing characteristics of these polymers .

作用機序

The mechanism by which 3-(3,7-Dimethyloctyloxy)benzeneboronic acid exerts its effects depends on the specific reaction or application:

Suzuki-Miyaura Coupling: The boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide.

Oxidation: The boronic acid group is converted to a phenol through the action of an oxidizing agent.

Complex Formation: In medicinal chemistry, the boronic acid can form reversible covalent bonds with diols and other functional groups in biomolecules.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the 3,7-dimethyloctyloxy group, making it less hydrophobic.

3-(3,7-Dimethyloctyloxy)phenol: Lacks the boronic acid group, limiting its reactivity in coupling reactions.

4-(3,7-Dimethyloctyloxy)benzeneboronic Acid: Similar structure but with the substituent in a different position, affecting its steric and electronic properties.

Uniqueness

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics, making it particularly useful in certain synthetic and catalytic applications.

生物活性

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by an aromatic ring substituted with a boronic acid group and a long alkyl ether chain, which may influence its solubility and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBO

- CAS Number : 209347-66-0

The presence of the boronic acid moiety allows for interactions with various biological molecules, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property is particularly useful in:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by binding to the active site through their boron atom.

- Receptor Modulation : The compound may interact with specific receptors or transport proteins, altering their activity.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antitumor Activity : Studies have suggested that boronic acids can exhibit antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study assessing its antitumor activity, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

- Case Study 2 : A study on antimicrobial efficacy demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential for use in treating infections caused by resistant strains.

特性

IUPAC Name |

[3-(3,7-dimethyloctoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGZTXOKLYKMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622924 | |

| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209347-66-0 | |

| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。